molecular formula C14H20N2O B1462621 6-amino-1-(3-methylbutyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 1153514-71-6

6-amino-1-(3-methylbutyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1462621
M. Wt: 232.32 g/mol
InChI Key: RBVQUOCYRUOZST-UHFFFAOYSA-N
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Description

6-amino-1-(3-methylbutyl)-3,4-dihydroquinolin-2(1H)-one, also known as 6-AMQ, is an organic compound belonging to the quinoline family. 6-AMQ is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. 6-AMQ has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and drug development.

Scientific Research Applications

Synthesis and Biological Evaluation

Quinoline derivatives have been synthesized and evaluated for their potential as antimalarial agents, showcasing the versatility of the quinoline scaffold in medicinal chemistry. For instance, hydroxy analogues of primaquine, a well-known antimalarial drug, have been synthesized, with some compounds showing activity in forming methemoglobin in human erythrocytes, especially in subjects with glucose-6-phosphate dehydrogenase deficiency. This highlights the compound's role in exploring redox biology and its potential therapeutic implications (Allahyari et al., 1984).

Platelet Aggregation Inhibitors

Further research into 3,4-dihydroquinoline-2(1H)-one derivatives has identified compounds with selective inhibitory activity against platelet aggregation, alongside cardiotonic and chronotropic activities. This suggests applications in cardiovascular diseases, where inhibition of platelet aggregation can prevent thrombosis (Iyobe et al., 2001).

Antiviral Research

The antiviral potential of quinoline derivatives has also been explored, with some compounds showing high inhibitory activities against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). This indicates the compound's relevance in developing antiviral therapeutics, especially for emerging viral threats (Yoon et al., 2019).

Antimicrobial and Antifungal Agents

Quinoline derivatives have been synthesized and tested for their antimicrobial and antifungal activities, underscoring the chemical's potential in addressing infectious diseases. The structural modifications on the quinoline core have been shown to significantly impact the biological activities, suggesting a wide scope for designing new antimicrobial agents (Desai et al., 2021).

Novel Synthesis Approaches

Research into the synthesis of quinoline and its derivatives, including 3,4-dihydroquinolin-2(1H)-ones, has contributed to the development of novel synthetic methods. These methods enable the creation of complex molecules with potential applications in drug discovery and development (Suzuki et al., 1977).

properties

IUPAC Name

6-amino-1-(3-methylbutyl)-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10(2)7-8-16-13-5-4-12(15)9-11(13)3-6-14(16)17/h4-5,9-10H,3,6-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVQUOCYRUOZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1-(3-methylbutyl)-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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